molecular formula C11H12N2O2 B2490604 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1457420-33-5

6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2490604
CAS No.: 1457420-33-5
M. Wt: 204.229
InChI Key: YYYJCGRRDMDFPQ-UHFFFAOYSA-N
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Description

6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropylmethyl group and the amino functionality contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with cyclopropylmethyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the cyclization process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, dihydrobenzoxazoles, and various substituted benzoxazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the benzoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
  • 6-Amino-3-(phenylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
  • 6-Amino-3-(ethylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Uniqueness

6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and selectivity.

Properties

IUPAC Name

6-amino-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-3-4-9-10(5-8)15-11(14)13(9)6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYJCGRRDMDFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457420-33-5
Record name 6-amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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